(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride
Overview
Description
(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl group, a piperidinyl group, and an amine group, all of which contribute to its reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution: Starting with a suitable pyrimidinyl halide, a nucleophilic substitution reaction can be performed using piperidin-3-ylmethylamine to introduce the piperidinyl group.
Reductive Amination: This involves the reaction of a suitable aldehyde or ketone with piperidin-3-ylmethylamine in the presence of a reducing agent to form the amine group.
Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Various oxidized derivatives, depending on the specific oxidizing agent used.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
(6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound may have potential biological activity, making it useful in studying biological processes and developing new drugs.
Medicine: It could be explored for its therapeutic potential in treating various diseases, such as cancer, infections, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism by which (6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific application and the biological system in which it is used. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes.
Comparison with Similar Compounds
Pyrimidinyl Piperidines: Other compounds with similar structures, such as pyrimidinyl piperidines, may have similar reactivity and applications.
Chlorinated Amines: Compounds with similar chlorinated amine groups can exhibit comparable properties and uses.
This detailed overview provides a comprehensive understanding of (6-Chloro-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
6-chloro-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-9-4-10(15-7-14-9)13-6-8-2-1-3-12-5-8;/h4,7-8,12H,1-3,5-6H2,(H,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIDOXNTVPUKKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CNC2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671595 | |
Record name | 6-Chloro-N-[(piperidin-3-yl)methyl]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185312-08-6 | |
Record name | 6-Chloro-N-[(piperidin-3-yl)methyl]pyrimidin-4-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80671595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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